Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester
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Overview
Description
Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the second position and a methoxyphenylmethyl ester group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester typically involves the esterification of 2-hydroxybenzoic acid with (4-methoxyphenyl)methanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the formulation of cosmetics, fragrances, and pharmaceuticals due to its stability and reactivity
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it has been shown to inhibit the CD27/CD70 signaling pathway, which plays a role in immune responses . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of a methoxyphenylmethyl ester group.
Benzoic acid, 2-hydroxy-4-methoxy-, methyl ester: Similar structure with an additional methoxy group on the aromatic ring.
Benzoic acid, 4-methoxy-, methyl ester: Similar structure with a methoxy group on the aromatic ring
Uniqueness
Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72845-81-9 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-18-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)16/h2-9,16H,10H2,1H3 |
InChI Key |
YOKDOTYEULOJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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